molecular formula C15H13Cl2FN2S2 B4672357 N-(3-CHLORO-4-FLUOROPHENYL)-N'-{2-[(4-CHLOROPHENYL)SULFANYL]ETHYL}THIOUREA

N-(3-CHLORO-4-FLUOROPHENYL)-N'-{2-[(4-CHLOROPHENYL)SULFANYL]ETHYL}THIOUREA

Cat. No.: B4672357
M. Wt: 375.3 g/mol
InChI Key: CMWOQHPWGKWUPR-UHFFFAOYSA-N
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Description

N-(3-CHLORO-4-FLUOROPHENYL)-N’-{2-[(4-CHLOROPHENYL)SULFANYL]ETHYL}THIOUREA is a synthetic organic compound characterized by the presence of chloro, fluoro, and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-CHLORO-4-FLUOROPHENYL)-N’-{2-[(4-CHLOROPHENYL)SULFANYL]ETHYL}THIOUREA typically involves the reaction of 3-chloro-4-fluoroaniline with 4-chlorophenyl isothiocyanate. The reaction is carried out in an organic solvent such as ethanol or acetonitrile under reflux conditions. The product is then purified using recrystallization techniques .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-(3-CHLORO-4-FLUOROPHENYL)-N’-{2-[(4-CHLOROPHENYL)SULFANYL]ETHYL}THIOUREA undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

N-(3-CHLORO-4-FLUOROPHENYL)-N’-{2-[(4-CHLOROPHENYL)SULFANYL]ETHYL}THIOUREA has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-CHLORO-4-FLUOROPHENYL)-N’-{2-[(4-CHLOROPHENYL)SULFANYL]ETHYL}THIOUREA involves its interaction with specific molecular targets. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. The exact pathways involved depend on the specific biological context and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-CHLORO-4-FLUOROPHENYL)-N’-{2-[(4-CHLOROPHENYL)SULFANYL]ETHYL}THIOUREA is unique due to its specific combination of chloro, fluoro, and phenyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

1-(3-chloro-4-fluorophenyl)-3-[2-(4-chlorophenyl)sulfanylethyl]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13Cl2FN2S2/c16-10-1-4-12(5-2-10)22-8-7-19-15(21)20-11-3-6-14(18)13(17)9-11/h1-6,9H,7-8H2,(H2,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMWOQHPWGKWUPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1SCCNC(=S)NC2=CC(=C(C=C2)F)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13Cl2FN2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(3-CHLORO-4-FLUOROPHENYL)-N'-{2-[(4-CHLOROPHENYL)SULFANYL]ETHYL}THIOUREA
Reactant of Route 2
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N-(3-CHLORO-4-FLUOROPHENYL)-N'-{2-[(4-CHLOROPHENYL)SULFANYL]ETHYL}THIOUREA
Reactant of Route 3
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N-(3-CHLORO-4-FLUOROPHENYL)-N'-{2-[(4-CHLOROPHENYL)SULFANYL]ETHYL}THIOUREA
Reactant of Route 4
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N-(3-CHLORO-4-FLUOROPHENYL)-N'-{2-[(4-CHLOROPHENYL)SULFANYL]ETHYL}THIOUREA

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